2-Hydroxy-6-methoxyisonicotinic acid
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Overview
Description
2-Hydroxy-6-methoxyisonicotinic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group at the second position and a methoxy group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxyisonicotinic acid typically involves the functionalization of isonicotinic acid derivatives. One common method is the hydroxylation of 6-methoxyisonicotinic acid using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or methanol and catalysts such as palladium or copper salts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign oxidizing agents and catalysts is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride, phosphorus tribromide) and alkylating agents (e.g., alkyl halides) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-methoxy-6-oxoisonicotinic acid.
Reduction: Formation of 2-hydroxy-6-methoxyisonicotinyl alcohol or amine derivatives.
Substitution: Formation of 2-hydroxy-6-halogenated or alkylated isonicotinic acid derivatives.
Scientific Research Applications
2-Hydroxy-6-methoxyisonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. In cancer research, it may exert its effects by modulating signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-methylisonicotinic acid
- 2-Hydroxy-6-ethoxyisonicotinic acid
- 2-Hydroxy-6-chloroisonicotinic acid
Uniqueness
2-Hydroxy-6-methoxyisonicotinic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Properties
Molecular Formula |
C7H7NO4 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-methoxy-6-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-12-6-3-4(7(10)11)2-5(9)8-6/h2-3H,1H3,(H,8,9)(H,10,11) |
InChI Key |
BRQFRLWSMFJPEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=O)N1)C(=O)O |
Origin of Product |
United States |
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